Tapotoclax

Overview

Description

Tapotoclax (AMG 176) is a first-in-class, selective small-molecule inhibitor of myeloid cell leukemia 1 (MCL1), a pro-survival protein in the BCL-2 family. It disrupts MCL1’s interaction with pro-apoptotic proteins like BIM, inducing apoptosis in MCL1-dependent cancer cells .

Clinical Trial Overview (NCT05209152):

- Phase: Phase 1 dose-escalation study (terminated due to lack of clinical activity).

- Population: 7 patients with HMA-refractory MDS (median age: 77 years; 71% high/very high risk per IPSS-M/R).

- Dosing: 120–240 mg/m² intravenously weekly.

- Key Findings: Safety: No dose-limiting toxicities (DLTs); common adverse events (AEs) included nausea (85%), fatigue (57%), and diarrhea (29%). One patient experienced self-resolved arrhythmias . Efficacy: No objective responses per IWG 2006 criteria. Transient bone marrow blast reduction (≥5% to <5%) occurred in 2/3 patients, and 71% reduced RBC transfusion burden .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tapotoclax is synthesized through a multi-step process involving the formation of various intermediates. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is built through a series of condensation and cyclization reactions.

Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Tapotoclax undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify specific functional groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Tapotoclax has a wide range of scientific research applications, including:

Cancer Research: this compound is primarily investigated for its potential to induce apoptosis in cancer cells by inhibiting the MCL-1 protein. .

Biology: this compound is used to study the role of MCL-1 in cellular processes and its interactions with other proteins.

Medicine: This compound is being explored as a potential therapeutic agent for various types of cancer, including myelodysplastic syndromes, chronic myelomonocytic leukemia, and multiple myeloma

Industry: This compound can be used in the development of new drugs and therapeutic strategies targeting the MCL-1 protein

Mechanism of Action

Tapotoclax exerts its effects by binding to and inhibiting the activity of the MCL-1 protein. MCL-1 is an anti-apoptotic protein that promotes tumor cell survival. By inhibiting MCL-1, this compound disrupts the formation of MCL-1/Bcl-2-like protein 11 (BCL2L11; BIM) complexes, leading to the induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Tapotoclax belongs to the BCL-2 family inhibitor class, which includes compounds targeting pro-survival proteins like BCL-2, BCL-xL, and MCL1. Below is a detailed comparison with functionally similar agents:

Venetoclax (BCL-2 Inhibitor)

Key Differences :

- Target Specificity : this compound addresses MCL1-dominant malignancies, while venetoclax targets BCL-2-dependent cancers. MCL1 overexpression is linked to venetoclax resistance, highlighting this compound’s niche .

- Safety : Venetoclax carries a black-box warning for tumor lysis syndrome, whereas this compound’s cardiac AEs (e.g., arrhythmias) align with MCL1’s role in cardiomyocyte homeostasis .

Other MCL1 Inhibitors (e.g., S64315/MIK665)

Preclinical data suggest broader efficacy in solid tumors, but clinical outcomes remain early-stage .

Biological Activity

Tapotoclax, also known as AMG-176, is a selective inhibitor of the myeloid cell leukemia-1 (MCL-1) protein, which plays a crucial role in regulating apoptosis and cell survival in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical findings, and potential therapeutic applications.

This compound exhibits a high affinity for MCL-1, with an inhibition constant (Ki) of 0.13 nM . By binding to MCL-1, this compound disrupts its interactions with pro-apoptotic proteins such as Bcl-2-like protein 11 (BIM), leading to the induction of apoptosis in MCL-1-dependent cancer cells. This mechanism is particularly relevant in hematological malignancies where MCL-1 is frequently overexpressed.

Preclinical Studies

In vitro studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines, particularly those associated with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The compound has shown promise in overcoming resistance mechanisms typically associated with other Bcl-2 inhibitors like venetoclax .

Clinical Trials

Phase I Studies :

Recent phase I clinical trials have evaluated the safety and efficacy of this compound in patients with high-risk MDS following failure of hypomethylating agents (HMAs). The trials included a cohort of patients who had previously undergone multiple lines of therapy:

| Parameter | Details |

|---|---|

| Total Patients Enrolled | 7 |

| Median Age | 77 years (Range: 61-83) |

| Prior Lines of Therapy | Median: 4 (Range: 1-8) |

| Response Rate | No sustained responses observed |

| Blast Reduction | 67% experienced unsustained blast reduction |

| Transfusion Independence | 14% achieved transfusion independence |

The trial reported manageable safety profiles with no dose-limiting toxicities. However, the study was ultimately terminated due to a lack of significant clinical activity among evaluable patients .

Efficacy in Specific Conditions

This compound has shown potential efficacy in reducing bone marrow blasts and alleviating transfusion dependence in patients with MDS post-HMA treatment. Notably, while no complete responses were observed, some patients experienced temporary reductions in disease burden .

Case Studies

In one case study involving a patient with high-risk MDS who received this compound, there was a notable reduction in transfusion needs after two cycles of treatment. However, this effect was not sustained beyond the initial treatment phase. This highlights the need for further combination studies to enhance therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of Tapotoclax in preclinical cancer models?

this compound, a putative BCL-2 family protein inhibitor, induces apoptosis by disrupting anti-apoptotic protein interactions (e.g., BCL-2, BCL-xL) with pro-apoptotic counterparts like BAX/BAK. Methodologically, confirmatory assays include surface plasmon resonance (SPR) for binding affinity, mitochondrial membrane depolarization assays, and immunoprecipitation to validate protein-protein interaction disruption. Dose-response curves in cell viability assays (e.g., MTT or Annexin V/PI flow cytometry) should be paired with siRNA knockdowns to isolate target-specific effects .

Q. How do researchers standardize in vitro vs. in vivo efficacy assessments for this compound?

In vitro studies often use cancer cell lines with varying BCL-2 family expression profiles, treated with this compound ± chemotherapeutic agents (e.g., venetoclax as a comparator). For in vivo validation, xenograft models (subcutaneous or orthotopic) with tumor volume monitoring and immunohistochemical analysis of apoptotic markers (e.g., cleaved caspase-3) are standard. Pharmacokinetic (PK) parameters (e.g., plasma half-life, tissue distribution) should be quantified via LC-MS/MS to correlate efficacy with drug exposure .

Q. What are the common biomarkers used to evaluate this compound responsiveness in preclinical studies?

Key biomarkers include BCL-2/BCL-xL protein expression (via Western blot), BH3 profiling to measure mitochondrial priming, and transcriptomic analysis of apoptotic pathway genes (e.g., NOXA, PUMA). Researchers should stratify results by genetic background (e.g., TP53 status) to identify subpopulations with differential sensitivity .

Advanced Research Questions

Q. How can contradictory data on this compound efficacy across cancer types be systematically analyzed?

Contradictions often arise from tumor microenvironment heterogeneity or off-target effects. Meta-analyses of published datasets (e.g., GEO, TCGA) can identify confounding variables. Functional studies using 3D co-culture systems or patient-derived organoids (PDOs) improve physiological relevance. Statistical tools like multivariate regression or machine learning (e.g., random forest) help isolate variables driving resistance .

Q. What experimental designs are optimal for studying this compound in combination therapies?

Synergy studies require factorial designs (e.g., Chou-Talalay combination index) with this compound paired with DNA-damaging agents or kinase inhibitors. Time-staggered dosing (e.g., sequential vs. concurrent) should be tested to mimic clinical scenarios. Transcriptomic profiling (RNA-seq) post-treatment identifies compensatory survival pathways (e.g., MCL-1 upregulation) .

Q. How can researchers address this compound’s pharmacokinetic limitations, such as poor bioavailability or rapid clearance?

Advanced formulations (e.g., liposomal encapsulation or PEGylation) improve stability and tumor targeting. PK/PD modeling integrates parameters like Cmax, AUC, and tumor penetration depth. Comparative studies with deuterated analogs or prodrugs can enhance metabolic stability. In vivo imaging (e.g., PET with radiolabeled this compound) quantifies real-time biodistribution .

Q. What strategies validate the specificity of this compound in modulating BCL-2 family proteins versus off-target effects?

CRISPR-Cas9 knockout models of BCL-2/BCL-xL or chemical rescue experiments (e.g., overexpression of mutant BCL-2 lacking the this compound-binding site) confirm on-target activity. Proteome-wide affinity pulldowns (e.g., TMT mass spectrometry) identify off-target interactions. Functional genomic screens (e.g., shRNA libraries) reveal synthetic lethal partners .

Q. Methodological and Analytical Considerations

Q. What statistical approaches resolve variability in this compound-induced apoptosis assays?

Normalize apoptosis rates to baseline variability using Z-score transformations. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable. Bayesian hierarchical models account for inter-experimental variability in multi-center studies .

Q. How should researchers design studies to investigate acquired resistance to this compound?

Long-term exposure models (e.g., dose escalation over 6–12 months) in cell lines or PDOs mimic clinical resistance. Whole-exome sequencing and RNA-seq identify genomic/transcriptomic adaptations (e.g., mutations in BCL-2’s BH3 domain). Functional validation via CRISPR knock-in of candidate resistance alleles is critical .

Q. What ethical and reproducibility standards apply to this compound research data sharing?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., flow cytometry FCS files, microscopy images) in repositories like Zenodo or Figshare. Detailed protocols for synthesis (if novel) and characterization (e.g., NMR, HPLC purity) must accompany publications to ensure reproducibility .

Properties

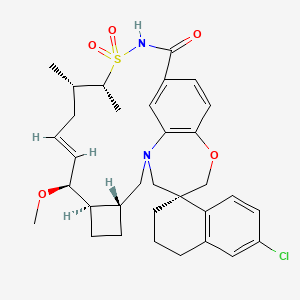

IUPAC Name |

(3'R,4S,6'R,7'S,8'E,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)/b8-4+/t21-,22+,25-,27+,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNINBDKGLWYMU-GEAQBIRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883727-34-1 | |

| Record name | Tapotoclax [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883727341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tapotoclax | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAPOTOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97W7N9T08G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.